molecular formula C17H27N3O4S B4234544 N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Cat. No.: B4234544
M. Wt: 369.5 g/mol
InChI Key: QZIIAUZKGDNUCC-UHFFFAOYSA-N
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Description

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its unique structure, which includes a piperazine ring, a butyl group, and a benzenesulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process often includes:

    Nitration: of benzene to form nitrobenzene.

    Reduction: of nitrobenzene to aniline.

    Sulfonation: of aniline to form benzenesulfonamide.

    Alkylation: of benzenesulfonamide with butyl bromide to introduce the butyl group.

    Coupling: with 4-methylpiperazine and subsequent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the piperazine ring or the butyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation products: Piperazine oxides, butyl oxides.

    Reduction products: Amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but lacks the piperazine ring.

    N-ethylbenzenesulfonamide: Contains an ethyl group instead of a butyl group.

    N-tert-butylbenzenesulfonamide: Contains a tert-butyl group instead of a linear butyl group.

Uniqueness

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is unique due to the presence of the piperazine ring, which imparts specific biological activities, such as enzyme inhibition and potential therapeutic effects . This structural feature distinguishes it from other benzenesulfonamide derivatives and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-3-4-9-18-25(22,23)16-7-5-15(6-8-16)24-14-17(21)20-12-10-19(2)11-13-20/h5-8,18H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIIAUZKGDNUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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